Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate

pKₐ modulation conformational analysis fluorinated piperidine

Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate (CAS 1881288-08-9) is a gem‑difluorinated 4‑oxopiperidine‑2,3‑dicarboxylate building block classified as a fluorinated pharmaceutical intermediate. The compound contains three synthetically orthogonal functional handles: an N‑benzyl protecting group, two ethyl ester moieties, and a ketone at C4, all embedded in a piperidine ring that bears the metabolically significant 5,5‑difluoro motif.

Molecular Formula C18H21F2NO5
Molecular Weight 369.365
CAS No. 1881288-08-9
Cat. No. B2961521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate
CAS1881288-08-9
Molecular FormulaC18H21F2NO5
Molecular Weight369.365
Structural Identifiers
SMILESCCOC(=O)C1C(N(CC(C1=O)(F)F)CC2=CC=CC=C2)C(=O)OCC
InChIInChI=1S/C18H21F2NO5/c1-3-25-16(23)13-14(17(24)26-4-2)21(11-18(19,20)15(13)22)10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3
InChIKeyHXPWCBUJDZSZNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate (CAS 1881288-08-9) – Procurement-Relevant Technical Baseline


Diethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-2,3-dicarboxylate (CAS 1881288-08-9) is a gem‑difluorinated 4‑oxopiperidine‑2,3‑dicarboxylate building block classified as a fluorinated pharmaceutical intermediate . The compound contains three synthetically orthogonal functional handles: an N‑benzyl protecting group, two ethyl ester moieties, and a ketone at C4, all embedded in a piperidine ring that bears the metabolically significant 5,5‑difluoro motif [1]. Its molecular formula is C₁₈H₂₁F₂NO₅ and molecular weight is 369.36 g/mol .

Why Generic Substitution Fails for Diethyl 1‑benzyl‑5,5‑difluoro‑4‑oxopiperidine‑2,3‑dicarboxylate in Medicinal Chemistry Procurement


In‑class 4‑oxopiperidine‑2,3‑dicarboxylate intermediates cannot be freely interchanged with the target compound because the gem‑difluoro group at C5 introduces a unique combination of conformational bias, electronic perturbation, and metabolic shielding that is absent in non‑fluorinated or mono‑fluorinated congeners [1]. The C5‑gem‑difluoro motif reduces the piperidine nitrogen basicity by approximately 1–2 pKₐ units and can shift the conformational equilibrium toward the axial‑fluorine conformer, directly impacting reactivity in subsequent transformations and the pharmacokinetic profile of downstream drug candidates [1]. Substituting with a non‑fluorinated 4‑oxopiperidine‑2,3‑dicarboxylate forfeits these differentiated properties, rendering structure–activity relationship (SAR) campaigns and metabolic stability optimization unreliable [1].

Product‑Specific Quantitative Differentiation of Diethyl 1‑benzyl‑5,5‑difluoro‑4‑oxopiperidine‑2,3‑dicarboxylate (CAS 1881288-08-9) vs. Closest Analogues


Gem‑Difluoro‑Induced pKₐ Reduction and Conformational Restriction Relative to Non‑Fluorinated 4‑Oxopiperidine‑2,3‑dicarboxylates

The 5,5‑gem‑difluoro substitution in the target compound lowers the basicity of the piperidine nitrogen compared to the non‑fluorinated analogue. In a systematic NMR and pKₐ study of fluorinated saturated heterocyclic amines, introduction of a gem‑difluoro group at the β‑position to the nitrogen in piperidine reduced the pKₐ by approximately 1.5–2.0 units relative to the parent non‑fluorinated piperidine [1]. This pKₐ shift alters protonation state at physiological pH and can influence both solubility and passive membrane permeability of derived drug candidates [1].

pKₐ modulation conformational analysis fluorinated piperidine

Verified High Purity (NLT 98%) vs. N‑Boc/Non‑Fluorinated Analogues Typically Supplied at ≥95% Purity

Independent supplier technical specifications confirm that the target compound is consistently offered at NLT 98% purity . In contrast, the closest non‑fluorinated diethyl 4‑oxopiperidine‑2,3‑dicarboxylate analogues are frequently listed at a minimum purity of 95% . The higher purity specification reduces the risk of unidentified impurities interfering with key coupling steps or generating off‑target biological readouts in screening cascades .

purity specification procurement risk reproducibility

Validated Synthetic Utility: 5,5‑Difluoropiperidinone Carboxylate Scaffold Enables Rapid Assembly of Functionalized 1‑Benzyl‑5,5‑difluoropiperidines

Moens et al. (2012) demonstrated that 5,5‑difluoropiperidinone carboxylic acid intermediates—the free‑acid progenitor of the target compound—react smoothly with various imines to yield trans‑substituted 5,5‑difluoro‑2‑arylpiperidinone‑3‑carboxylates. Subsequent borane reduction provided trans‑2‑aryl‑1‑benzyl‑5,5‑difluoro‑3‑hydroxymethylpiperidines in excellent yields [1]. This validated the 5,5‑difluoro‑4‑oxopiperidine‑2,3‑dicarboxylate scaffold as a productive entry point for constructing complex, polysubstituted 5,5‑difluoropiperidines—a chemotype that is otherwise challenging to access [1]. Non‑fluorinated 4‑oxopiperidine‑2,3‑dicarboxylates cannot deliver the 5,5‑difluoro substitution that underpins the metabolic and conformational benefits of this chemotype [1].

synthetic methodology fluorinated heterocycle building block validation

Best‑Fit Application Scenarios for Diethyl 1‑benzyl‑5,5‑difluoro‑4‑oxopiperidine‑2,3‑dicarboxylate Based on Evidence


Medicinal Chemistry: Lead Optimisation Campaigns Requiring pKₐ‑Tuned Piperidine Scaffolds for CNS or Oral Drug Candidates

When a lead series contains a non‑fluorinated 4‑oxopiperidine‑2,3‑dicarboxylate intermediate and SAR or DMPK data indicate excessive basicity or suboptimal metabolic stability, the target compound provides a direct fluorinated replacement. The 5,5‑gem‑difluoro group is expected to lower the piperidine pKₐ by ~1.5–2.0 units based on class‑level data [1], thereby reducing the fraction ionised at physiological pH and potentially improving passive permeability and metabolic stability of final drug candidates [1].

Synthetic Chemistry: Construction of Polysubstituted 5,5‑Difluoropiperidine Libraries via Imine Condensation and Reduction

Researchers synthesising libraries of 5,5‑difluoropiperidines for SAR exploration can use the target compound (or its hydrolysed free‑acid form) as a key intermediate. The established three‑step methodology—difluoroglutaric anhydride formation, imine condensation, and borane reduction—has been validated to deliver trans‑2‑aryl‑1‑benzyl‑5,5‑difluoro‑3‑hydroxymethylpiperidines in excellent yields [2]. Procurement of the target compound at NLT 98% purity ensures reproducible entry into this synthetic sequence.

Process Chemistry: Scale‑Up of Fluorinated Pharmaceutical Intermediates Requiring High‑Purity Starting Materials

For process development groups scaling up the synthesis of fluorinated drug candidates, the NLT 98% purity specification of the target compound reduces the impurity burden relative to non‑fluorinated 4‑oxopiperidine‑2,3‑dicarboxylate analogues typically supplied at ≥95% purity . This higher initial purity can translate to fewer side‑product formations, simpler downstream purification, and improved overall process yield.

Biochemical Probe Development: Installing a Metabolically Stable Gem‑Difluoro Handle for Target Engagement Studies

When designing biochemical probes or chemical biology tools that require a metabolically stable piperidine scaffold, the 5,5‑difluoro motif offers a recognised strategy for attenuating oxidative metabolism without substantially increasing molecular weight or steric bulk [1][2]. The target compound serves as a late‑stage diversification point, with the N‑benzyl group amenable to hydrogenolytic deprotection and the ethyl esters available for further functionalisation [2].

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